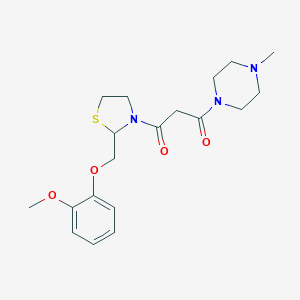

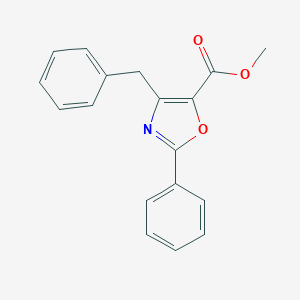

6-氯-3-(1,2,3,6-四氢吡啶-4-基)-1H-吲哚

描述

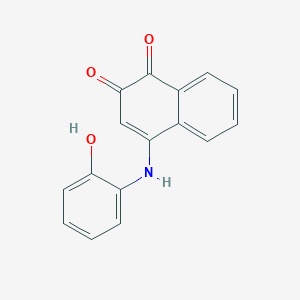

6-Chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole (6-Cl-THPI) is a synthetic compound that has recently been studied for its potential applications in various scientific fields. 6-Cl-THPI is a heterocyclic compound, meaning it contains both carbon and nitrogen atoms in its structure. It is also known as 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-indole or 6-chloro-3-tetrahydropyridin-4-yl-1H-indole. 6-Cl-THPI has been studied for its potential therapeutic, biochemical, and physiological effects.

科学研究应用

Anticancer Therapy

Specific Scientific Field

Oncology and Medicinal Chemistry

Summary

Concomitant inhibition of the MAPK (Mitogen-Activated Protein Kinase) and PI3K (Phosphoinositide 3-Kinase) signaling pathways has emerged as a promising strategy for cancer therapy. This approach effectively overcomes drug resistance associated with MAPK pathway inhibitors.

Methods of Application

Researchers have developed a series of 1H-pyrazolo[3,4-d]pyrimidine dual ERK (Extracellular Regulated Protein Kinases)/PI3K inhibitors. Among these, Compound 32d stands out as a potent candidate. It exhibits inhibitory activities against both ERK2 and PI3Kα, demonstrating superior anti-proliferative effects against HCT116 and HEC1B cancer cells.

Results

- In an HCT-116 xenograft model, it outperforms the combination of existing drugs (BVD-523 + GDDC-0980) with a tumor growth inhibitory rate of 51% without observable toxic effects .

Drug Design and Optimization

Specific Scientific Field

Medicinal Chemistry and Computational Chemistry

Summary

Researchers can use this compound as a scaffold for designing novel drugs.

Methods of Application

Results

属性

IUPAC Name |

6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2/c14-10-1-2-11-12(8-16-13(11)7-10)9-3-5-15-6-4-9/h1-3,7-8,15-16H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQGWEDRPBNHZDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1C2=CNC3=C2C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70434939 | |

| Record name | 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

CAS RN |

180160-77-4 | |

| Record name | 6-chloro-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-[2-Bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B61636.png)

![(6R,7R)-7-Amino-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B61649.png)

![[2-(Dimethylamino)-5-phenylfuran-3-yl]-phenylmethanone](/img/structure/B61656.png)

![6-[[2-(1-Methylethyl)phenyl]]sulfonyl-5-nitro-8-quinolinamine](/img/structure/B61668.png)

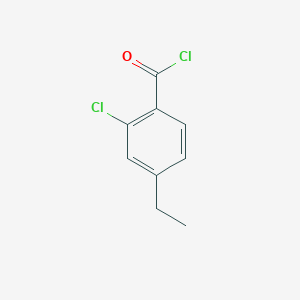

![Methyl 2-[(cyanomethyl)sulfonyl]benzoate](/img/structure/B61671.png)